molecular formula C16H15ClN2O2 B4644853 N-benzyl-N'-(4-chlorobenzyl)ethanediamide CAS No. 5379-87-3

N-benzyl-N'-(4-chlorobenzyl)ethanediamide

Cat. No. B4644853
CAS RN: 5379-87-3
M. Wt: 302.75 g/mol
InChI Key: RIXNMJQRUDSWCH-UHFFFAOYSA-N
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Description

N-benzyl-N'-(4-chlorobenzyl)ethanediamide is a synthetic compound that has been used in scientific research for various purposes. It belongs to the class of amides and has the chemical formula C16H18ClN3O.

Mechanism of Action

The mechanism of action of N-benzyl-N'-(4-chlorobenzyl)ethanediamide is not fully understood. However, it is believed to act as a chelating agent for metal ions. It has been shown to bind to copper(II) ions and inhibit their catalytic activity. It has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
N-benzyl-N'-(4-chlorobenzyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-(4-chlorobenzyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, it has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it has not been extensively studied in vivo and its safety profile is not well established.

Future Directions

There are several future directions for research on N-benzyl-N'-(4-chlorobenzyl)ethanediamide. One direction is to explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action in more detail. In addition, it may be useful to explore its potential as a diagnostic tool for the detection of metal ions in biological systems. Finally, further studies are needed to determine its safety profile and potential side effects in vivo.
Conclusion:
N-benzyl-N'-(4-chlorobenzyl)ethanediamide is a synthetic compound that has been used in scientific research for various purposes. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and may have potential as a therapeutic agent for various diseases. Further research is needed to explore its potential applications and to better understand its mechanism of action.

Scientific Research Applications

N-benzyl-N'-(4-chlorobenzyl)ethanediamide has been used in scientific research for various purposes. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. It has also been used as a building block in the synthesis of peptidomimetics for drug discovery. N-benzyl-N'-(4-chlorobenzyl)ethanediamide has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-benzyl-N'-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-14-8-6-13(7-9-14)11-19-16(21)15(20)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXNMJQRUDSWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366103
Record name N-benzyl-N'-[(4-chlorophenyl)methyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5379-87-3
Record name N-benzyl-N'-[(4-chlorophenyl)methyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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